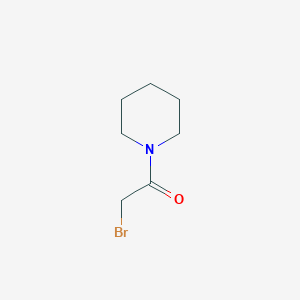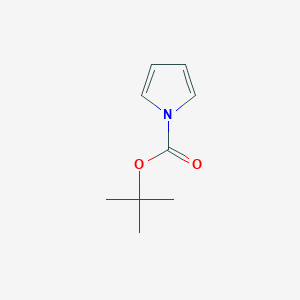
N-Boc-pyrrole
Vue d'ensemble
Description
N-Boc-pyrrole, also known as tert-Butyl 1-pyrrolecarboxylate, is a compound where the pyrrole ring is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in organic synthesis as it prevents unwanted reactions at the nitrogen atom of the pyrrole ring. The molecular formula of this compound is C9H13NO2, and it has a molecular weight of 167.21 g/mol .
Applications De Recherche Scientifique
N-Boc-pyrrole is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Mécanisme D'action
Target of Action
N-Boc-pyrrole, also known as tert-butyl 1H-pyrrole-1-carboxylate, is a type of N-protected pyrrole It’s known that pyrrole derivatives have been used in the synthesis of various biologically active compounds .
Mode of Action
This compound undergoes a Diels–Alder reaction with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts . This reaction results in the retention of configurations at two newly generated stereogenic centers . The Diels–Alder reaction is a cycloaddition reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
Biochemical Pathways
It’s known that this compound can undergo cyclopropanation with methyl phenyldiazoacetate to form both monocyclopropane and dicyclopropane . It can also undergo Ir-catalyzed C-H borylation followed by cross coupling with 3-chlorothiophene to form a biheterocycle .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. As mentioned, this compound can undergo various reactions to form different compounds . The resulting compounds could have various effects depending on their structure and the targets they interact with.
Analyse Biochimique
Biochemical Properties
N-Boc-pyrrole is involved in several biochemical reactions. It undergoes Diels–Alder reaction with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts . This reaction is significant as it results in the retention of configurations at two newly generated stereogenic centers
Molecular Mechanism
The molecular mechanism of this compound involves its participation in various chemical reactions. For instance, it undergoes a Diels–Alder reaction, which is a type of cycloaddition reaction that results in the formation of a six-membered ring . This reaction is significant in the field of organic chemistry as it allows for the synthesis of complex cyclic compounds
Temporal Effects in Laboratory Settings
It is known that this compound is a liquid at room temperature and has a boiling point of 91-92 °C/20 mmHg . This suggests that it is relatively stable under normal laboratory conditions.
Metabolic Pathways
It is known that this compound can be used in the synthesis of 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid , suggesting that it may interact with enzymes or cofactors involved in boronic acid metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Boc-pyrrole can be synthesized through various methods. One common approach involves the reaction of pyrrole with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the product .
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques are critical factors in industrial production to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-pyrrole undergoes various chemical reactions, including:
Diels-Alder Reaction: It reacts with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts with retention in configurations at two newly generated stereogenic centers.
Cyclopropanation: It reacts with methyl phenyldiazoacetate to form both monocyclopropane and dicyclopropane.
C-H Borylation: It undergoes iridium-catalyzed C-H borylation followed by cross-coupling with 3-chlorothiophene to form biheterocycles.
Common Reagents and Conditions
Diels-Alder Reaction: Typically involves the use of allene-1,3-dicarboxylates under controlled temperature conditions.
Cyclopropanation: Utilizes methyl phenyldiazoacetate in the presence of a catalyst.
C-H Borylation: Requires an iridium catalyst and appropriate ligands for the borylation process.
Major Products Formed
Diels-Alder Reaction: Endo-adducts with specific stereochemistry.
Cyclopropanation: Monocyclopropane and dicyclopropane derivatives.
C-H Borylation: Biheterocyclic compounds.
Propriétés
IUPAC Name |
tert-butyl pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPYBIJFRFWRPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349196 | |
| Record name | N-Boc-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5176-27-2 | |
| Record name | N-Boc-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)

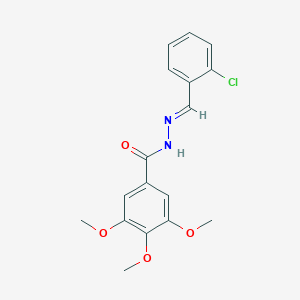
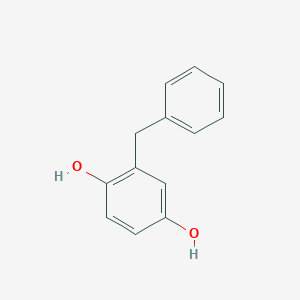
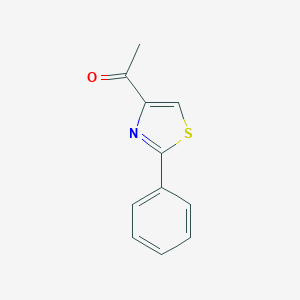
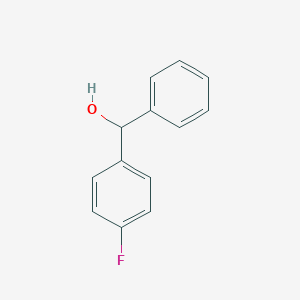
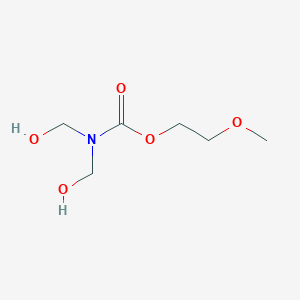

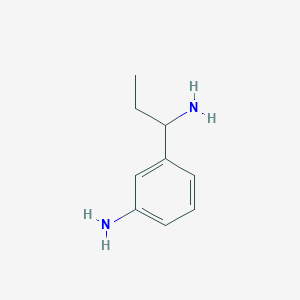

![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)


